Oxtoxynol-10

Descripción general

Descripción

Oxtoxynol-10 is a member of the octoxynol family, which are ethoxylated alkylphenols. These compounds are commonly used in various industries, particularly in cosmetics and personal care products, due to their surfactant properties. The numerical value in the name, such as “10” in this compound, indicates the average number of ethylene oxide units added to the alkylphenol molecule .

Mecanismo De Acción

Target of Action

Oxtoxynol-10, also known as Octoxinol 10, is a type of ethoxylated alkylphenol . It is primarily used as a surfactant in various applications, including cosmetics . The primary targets of this compound are the oil and dirt particles on the skin and hair .

Mode of Action

This compound functions as an emulsifying agent, cleansing agent, solubilizing agent, and hydrotrope . It helps to form emulsions by reducing the surface tension of the substances to be emulsified . It cleans the skin and hair by helping water mix with oil and dirt, allowing them to be rinsed away .

Result of Action

The primary result of this compound’s action is the removal of dirt and oils from the skin and hair, leading to a cleansing effect . It is also used in hair lighteners with color, where it likely aids in the dispersion and penetration of the coloring agents .

Análisis Bioquímico

Biochemical Properties

Oxtoxynol-10 is known for its role as a surfactant, which means it can reduce surface tension, thereby enhancing the solubility of other molecules

Cellular Effects

It is used in various cosmetic products, and its safety has been assessed in this context

Molecular Mechanism

As a surfactant, it is known to interact with lipid bilayers, potentially influencing membrane properties

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of this compound in animal models. It has been reported that Octoxynol-9, a related compound, was found to be toxic in rats and mice at doses over 1 g/kg .

Transport and Distribution

As a surfactant, it is likely to associate with lipid bilayers, but specific transporters or binding proteins have not been identified .

Subcellular Localization

Given its surfactant properties, it may associate with cellular membranes, but specific targeting signals or post-translational modifications have not been identified .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Oxtoxynol-10 is synthesized by reacting p-(1,1,3,3-tetramethylbutyl)phenol with ethylene oxide. The reaction is typically carried out at elevated temperatures and under pressure in the presence of a base such as sodium hydroxide. The number of ethylene oxide units added can be controlled to produce different members of the octoxynol family .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale ethoxylation processes. The reaction conditions are carefully controlled to ensure the desired degree of ethoxylation. The resulting product is then purified to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions

Oxtoxynol-10 can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Although less common, reduction reactions can modify the alkylphenol moiety.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various ethers or esters .

Aplicaciones Científicas De Investigación

Oxtoxynol-10 has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

Biology: In biological research, this compound is used to solubilize proteins and other biomolecules.

Medicine: It is employed in pharmaceutical formulations to enhance the solubility of active ingredients.

Industry: This compound is used in the production of cosmetics, detergents, and other personal care products due to its ability to reduce surface tension and form stable emulsions .

Comparación Con Compuestos Similares

Oxtoxynol-10 is part of a larger family of octoxynols, which vary in the number of ethylene oxide units added. Similar compounds include:

- Oxtoxynol-1

- Oxtoxynol-3

- Oxtoxynol-5

- Oxtoxynol-6

- Oxtoxynol-7

- Oxtoxynol-8

- Oxtoxynol-9

- Oxtoxynol-11

- Oxtoxynol-12

- Oxtoxynol-13

- Oxtoxynol-16

- Oxtoxynol-20

- Oxtoxynol-25

- Oxtoxynol-30

- Oxtoxynol-33

- Oxtoxynol-40

- Oxtoxynol-70

The uniqueness of this compound lies in its specific balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant in various applications .

Actividad Biológica

Octoxynol-10, a nonionic surfactant belonging to the octoxynol family, is primarily used in cosmetics and personal care products due to its emulsifying and solubilizing properties. This compound has garnered attention for its potential biological activities, particularly in spermicidal applications and its effects on cellular mechanisms. This article reviews the biological activity of Octoxynol-10, supported by data tables, case studies, and research findings.

Octoxynol-10 is chemically defined as an octylphenol ethoxylate with a specific degree of ethoxylation. Its structure allows it to interact with biological membranes, leading to various biological effects.

Spermicidal Activity

Octoxynol-10 is recognized for its spermicidal properties . It acts by disrupting sperm cell membranes, leading to immobilization and cell death. Research indicates that Octoxynol-10 exhibits potent sperm-immobilizing activity at low concentrations.

Table 1: Spermicidal Efficacy of Octoxynol-10

| Concentration (μM) | Sperm Immobilization (%) | Time (minutes) |

|---|---|---|

| 5 | 75 | 1 |

| 10 | 90 | 1 |

| 20 | 100 | 0.5 |

The mechanism through which Octoxynol-10 exerts its spermicidal effect involves the disruption of mitochondrial function and membrane integrity. Studies have shown that Octoxynol-10 induces apoptosis in sperm cells by generating reactive oxygen species (ROS) and altering mitochondrial membrane potential.

Case Study: Apoptotic Effects of Octoxynol-10

A study conducted on human spermatozoa demonstrated that exposure to Octoxynol-10 resulted in increased levels of DNA fragmentation, indicative of apoptosis. The concentration-dependent effects were quantified using flow cytometry, revealing significant apoptosis at concentrations above 10 μM.

Toxicological Profile

While Octoxynol-10 is effective as a spermicidal agent, its safety profile has been assessed in various studies. The Expert Panel for Cosmetic Ingredient Safety has reviewed the safety of octoxynols, including Octoxynol-10, noting that it is generally safe for use in cosmetics at concentrations up to 25% . However, potential irritancy and cytotoxicity have been observed at higher concentrations.

Table 2: Safety Assessment Overview

Propiedades

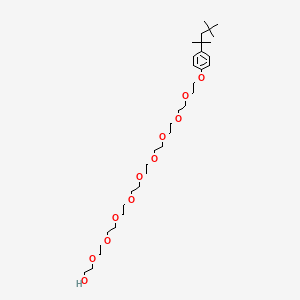

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H62O11/c1-33(2,3)30-34(4,5)31-6-8-32(9-7-31)45-29-28-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35/h6-9,35H,10-30H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVKNZCBNXPYYKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H62O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920397 | |

| Record name | 29-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2315-66-4, 9041-29-6 | |

| Record name | 3,6,9,12,15,18,21,24,27-Nonaoxanonacosan-1-ol, 29-[p-(1,1,3,3-tetramethylbutyl)phenoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2315-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 29-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.